molecular formula C22H24N4O2S B2514706 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286711-53-2

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2514706
CAS RN: 1286711-53-2
M. Wt: 408.52
InChI Key: PXAGHAGLZHELOZ-UHFFFAOYSA-N
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone, also known as AMPTM, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

Studies on related compounds have shown a range of antimicrobial activities. For example, new pyridine derivatives were synthesized and demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, novel 1,2,4-triazole derivatives exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Characterization

Compounds with complex structures undergo synthesis and characterization to understand their properties and potential applications. For instance, the synthesis, quantification, and molecular docking of a novel compound were performed to elucidate its structure using various analytical techniques (FathimaShahana & Yardily, 2020). Another study focused on the synthesis of novel benzoxazine derivatives with anti-stress oxidative properties, showcasing the potential for creating new therapeutic agents (Largeron & Fleury, 1998).

Molecular Docking and Antiviral Activity

Molecular docking studies are essential for predicting the interaction between a drug and its target, which is crucial for drug development. A study synthesized a compound and conducted molecular docking to understand its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction (Shahana & Yardily, 2020).

Tubulin Polymerization Inhibitors

Research on certain derivatives has demonstrated their ability to inhibit tubulin polymerization, a crucial process in cell division, indicating potential as cancer therapeutics. One study reported compounds derived from tricyclic heterocycles showing excellent antiproliferative properties and the ability to induce G2/M phase cell cycle blockade in cancer cell lines (Prinz et al., 2017).

properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)20-19(23)21(29-24-20)22(27)26-12-10-25(11-13-26)17-4-3-5-18(14-17)28-2/h3-9,14H,10-13,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGHAGLZHELOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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